![molecular formula C15H17N5O3 B3008037 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034321-52-1](/img/structure/B3008037.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
The exact mass of the compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis
Studies on similar compounds to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have focused on their molecular interactions and binding mechanisms with receptors. For instance, molecular interaction analysis of certain antagonists has revealed insights into the conformations and steric binding interactions with cannabinoid receptors, offering a basis for understanding the action of related compounds (Shim et al., 2002).
Synthesis and Biological Activities
Research into the synthesis of pyrazole derivatives, including methodologies for creating compounds with potential biological and pharmacological activities, provides a foundation for exploring the applications of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. These studies encompass the development of compounds with antibacterial and antioxidant activities, underscoring the chemical versatility and potential therapeutic value of these molecules (Golea Lynda, 2021).
Antagonist Activity and Inverse Agonism
The antagonist properties of related compounds, particularly in the context of cannabinoid receptors, have been documented, with certain derivatives showing inverse agonist activities. This research highlights the potential for (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone to serve as a template for developing new therapeutic agents (Landsman et al., 1997).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as domino metathesis, have been applied to create structurally complex and biologically relevant heterocyclic compounds. These methodologies could be adapted for synthesizing variants of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, enabling the exploration of their biological functions and therapeutic potentials (Calvet et al., 2007).
Anticancer and Antimicrobial Properties
Compounds with structural similarities to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been evaluated for their anticancer and antimicrobial properties. These studies contribute to a better understanding of the potential medicinal applications of such compounds, providing a basis for future research into their efficacy and mechanisms of action (Katariya et al., 2021).
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(12-8-18-20-5-1-7-22-15(12)20)19-6-2-11(10-19)23-13-9-16-3-4-17-13/h3-4,8-9,11H,1-2,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUKAVZRGLRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC=CN=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



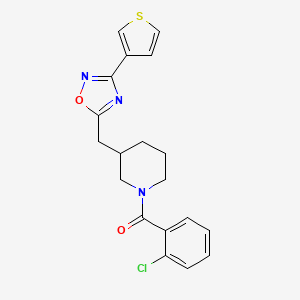
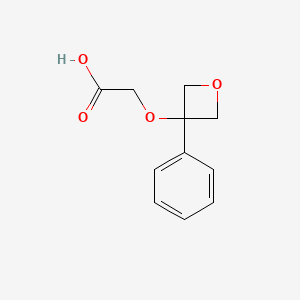
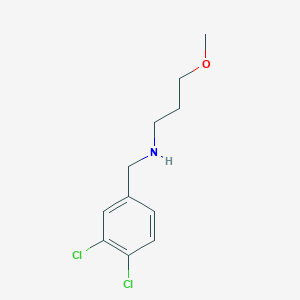
![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
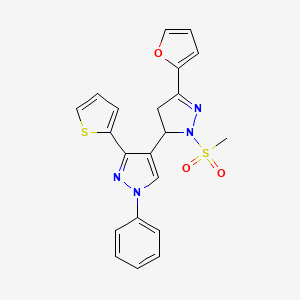
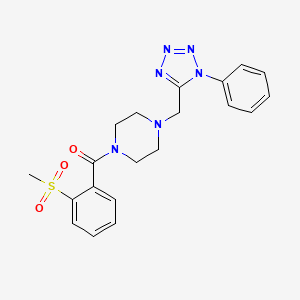

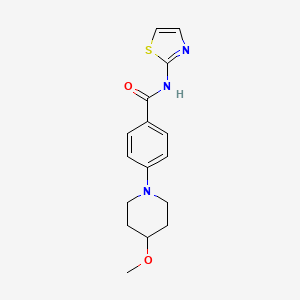
![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
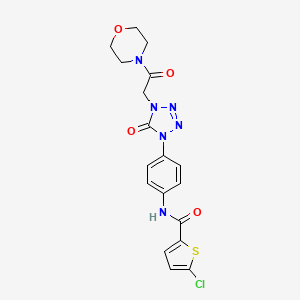
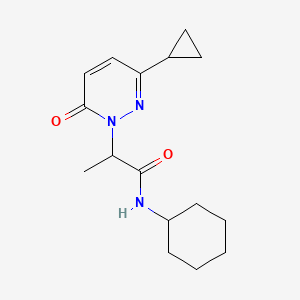
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)